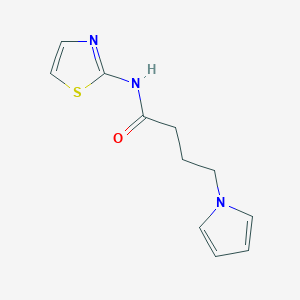

4-(1H-pyrrol-1-yl)-N-(thiazol-2-yl)butanamide

Description

Properties

IUPAC Name |

4-pyrrol-1-yl-N-(1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c15-10(13-11-12-5-9-16-11)4-3-8-14-6-1-2-7-14/h1-2,5-7,9H,3-4,8H2,(H,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVQPMPEKDLDCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCCC(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrrol-1-yl)-N-(thiazol-2-yl)butanamide typically involves the following steps:

Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Formation of the Thiazole Ring: The Hantzsch thiazole synthesis is commonly used, involving the reaction of α-haloketones with thioamides.

Coupling of Pyrrole and Thiazole Rings: The final step involves coupling the pyrrole and thiazole rings through a butanamide linker. This can be done using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of 4-(1H-pyrrol-1-yl)-N-(thiazol-2-yl)butanamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

Reduction: Reduction reactions can occur at the thiazole ring, potentially leading to the formation of dihydrothiazoles.

Substitution: Both the pyrrole and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Pyrrole-2,5-diones.

Reduction: Dihydrothiazoles.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(1H-pyrrol-1-yl)-N-(thiazol-2-yl)butanamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and conductive polymers.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-(1H-pyrrol-1-yl)-N-(thiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Butanamide-Linked Thiazol Derivatives

Compound : N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide

- Structural Differences : Replaces the pyrrole group with a piperidine ring and introduces a 4-bromophenyl substituent on the thiazole.

- Pharmacological Activity: Exhibits central nervous system (CNS) modulation and immunosuppressant properties, attributed to the bromophenyl-thiazole moiety.

- Synthesis: Utilizes 2-aminothiazole derivatives, emphasizing the versatility of the thiazole core in accommodating diverse substituents.

Comparison :

- The absence of a bromophenyl group in the target compound could reduce lipophilicity, affecting bioavailability.

Thiazol-2-amines with Heterocyclic Substituents

Compound : N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine

- Structural Differences : Features a pyrazole substituent linked via a methylene group instead of a butanamide-pyrrole system.

- Synthesis: Prepared via refluxing 2-aminothiazole and (1H-pyrazol-1-yl)methanol in acetonitrile (53% yield).

- Properties : Melting point 108–110°C, indicating moderate crystallinity.

Compound : N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide

- Structural Differences : Incorporates a hydrazine linker and a methoxyphenyl-thiazole group.

- Pharmacological Activity : Demonstrates superior cardioprotective effects compared to Levocarnitine and Mildronate, reducing smooth muscle hypoxia response by 40–60% in preclinical models.

Comparison :

- The butanamide linker in the target compound may improve metabolic stability compared to the hydrazine or methylene linkers.

- The pyrrole group could offer unique electronic effects, influencing target selectivity versus pyrazole or methoxyphenyl substituents.

Metal Complexes Involving Thiazol-2-yl Groups

Compound: Co(II) Complexes of 4-((3-ethoxy-2-hydroxybenzylidene)amino)-N-(thiazol-2-yl)benzenesulphonamide

- Structural Differences : Replaces the butanamide-pyrrole system with a sulphonamide group and a metal-coordinated Schiff base.

- Pharmacological Activity : Exhibits fluorescence properties and anticancer activity (IC₅₀ = 12–18 μM against HeLa cells).

Comparison :

- The absence of a metal-coordination site in the target compound may limit its application in chelation therapy but reduce toxicity risks.

- The thiazole ring remains a critical pharmacophore across both structures, underscoring its role in diverse therapeutic contexts.

Data Table: Structural and Functional Comparison

Q & A

Q. Table 1: Yield and Purity Under Different Conditions

| Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| Ethanol reflux, 2 hours | 65 | 95 | |

| DMF, 90°C, 3 hours | 72 | 98 | |

| Acetonitrile, room temp. | 48 | 90 |

What advanced spectroscopic and chromatographic methods confirm the structure and purity of this compound?

Answer:

- 1H/13C NMR : Assign peaks for pyrrole (δ 6.2–6.8 ppm) and thiazole (δ 7.5–8.1 ppm) protons, with carbonyl signals at ~170 ppm in 13C NMR .

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30) to achieve >99% purity, as validated for structurally related carboxamides .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 276.0984 (calculated for C₁₁H₁₂N₃OS) .

Q. Table 2: Key NMR Assignments

| Group | 1H NMR (ppm) | 13C NMR (ppm) |

|---|---|---|

| Pyrrole (C-H) | 6.2–6.8 | 115–120 |

| Thiazole (C-H) | 7.5–8.1 | 145–150 |

| Butanamide (C=O) | - | 170–172 |

How can computational chemistry predict reaction pathways for this compound?

Answer:

- Quantum mechanical calculations : Use DFT (B3LYP/6-31G*) to model transition states and identify rate-limiting steps, reducing trial-and-error experimentation .

- Reaction path search tools : Tools like GRRM predict intermediates in pyrrole-thiazole coupling, narrowing optimal conditions (e.g., solvent polarity, temperature) .

- Molecular docking : Predict binding affinity of derivatives to biological targets (e.g., enzymes), guiding synthetic priorities .

What methodologies evaluate the biological activity of derivatives?

Answer:

- Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases using fluorogenic substrates .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa) with EC₅₀ values reported for thiazole-carboxamide analogs .

- Molecular dynamics simulations : Analyze stability of ligand-receptor complexes (e.g., 10 ns simulations in GROMACS) to prioritize derivatives .

How should researchers resolve contradictions in spectroscopic data?

Answer:

- Cross-validation : Compare NMR data with computed spectra (e.g., ACD/Labs or ChemDraw predictions) .

- Elemental analysis : Verify %C/%H/%N to ±0.3% deviation, resolving ambiguities from overlapping NMR signals .

- X-ray crystallography : For crystalline derivatives, confirm bond lengths/angles (e.g., C-S bond: 1.74 Å in thiazole cores) .

What experimental approaches elucidate reaction mechanisms?

Answer:

- Kinetic profiling : Monitor reaction progress via in situ IR to detect intermediates (e.g., thiourea formation in thiazole synthesis) .

- Isotopic labeling : Use ¹⁵N-labeled amines to track nitrogen incorporation into the pyrrole ring .

- Trapping experiments : Isolate intermediates (e.g., Schiff bases) under low-temperature conditions .

What factors are critical for scaling up synthesis?

Answer:

- Solvent recovery : Use membrane separation (e.g., nanofiltration) to recycle DMF, reducing costs .

- Process control : Implement PAT (Process Analytical Technology) for real-time monitoring of pH and temperature .

- Thermal safety : Conduct DSC (Differential Scanning Calorimetry) to identify exothermic risks during scale-up .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.